2,2-Dimethyl-3-(3-methyl-piperidin-1-yl)-propionaldehyde
Description
2,2-Dimethyl-3-(3-methyl-piperidin-1-yl)-propionaldehyde is a structurally complex aldehyde characterized by a branched propionaldehyde backbone with two methyl groups at the 2-position and a 3-methyl-piperidin-1-yl substituent at the 3-position. The piperidine ring introduces nitrogen-containing heterocyclic functionality, which may influence its chemical reactivity, biological activity, and environmental behavior.
Properties
IUPAC Name |
2,2-dimethyl-3-(3-methylpiperidin-1-yl)propanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-10-5-4-6-12(7-10)8-11(2,3)9-13/h9-10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRFAKPGOMNYNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(C)(C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(3-methyl-piperidin-1-yl)-propionaldehyde typically involves the reaction of 3-methylpiperidine with 2,2-dimethylpropanal under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2,2-Dimethyl-3-(3-methyl-piperidin-1-yl)-propionaldehyde may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as distillation or crystallization, are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(3-methyl-piperidin-1-yl)-propionaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 2,2-Dimethyl-3-(3-methyl-piperidin-1-yl)-propionic acid.
Reduction: 2,2-Dimethyl-3-(3-methyl-piperidin-1-yl)-propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,2-Dimethyl-3-(3-methyl-piperidin-1-yl)-propionaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(3-methyl-piperidin-1-yl)-propionaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The piperidine ring may also interact with receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Structural and Functional Differences
- In contrast, the target compound features sterically hindered dimethyl groups and a bulky piperidine ring, which reduce volatility and alter nucleophilic reactivity (e.g., in Schiff base formation) .
Toxicity and Environmental Impact
- Acetaldehyde is a known carcinogen, inducing DNA-protein crosslinks and interfering with DNA metabolic processes .
- Propionaldehyde exhibits lower toxicity but causes respiratory irritation in mammals and is volatile, leading to environmental dispersion . At 8–10 mM, it is toxic to Salmonella enterica .
- 2,2-Dimethyl-3-(3-methyl-piperidin-1-yl)-propionaldehyde : The piperidine group may introduce neurotoxic or insecticidal effects, akin to pyrethroids (e.g., tetramethrin), though its reduced volatility likely limits atmospheric dispersion compared to propionaldehyde .
Nitrogen-Containing Analogues
Piperidine Derivatives
- Piperidine-based compounds, such as 3-methyl-piperidine, are common in pharmaceuticals due to their ability to modulate pharmacokinetics.
Pyrethroids (e.g., Tetramethrin)
- Pyrethroids like tetramethrin contain cyclopropane esters and exhibit insecticidal activity via sodium channel modulation . While structurally distinct, the target compound’s piperidine group could confer neurotoxic effects, though its aldehyde functionality may limit photostability compared to pyrethroids .
Research Findings and Data Gaps
- Environmental Behavior : Unlike propionaldehyde, which accumulates in air (1.20 μg·m⁻³ in Guangzhou ), the target compound’s low volatility suggests minimal atmospheric presence.
- Toxicity Data: No human studies exist for the target compound. Animal studies on propionaldehyde suggest respiratory effects, but the piperidine group may introduce additional neurological risks .
- Applications: The compound’s structure aligns with insecticidal agents, though direct efficacy data are lacking. Pyrethroids’ market dominance (19% global insecticide share in 2019) highlights the need for novel derivatives with improved stability .
Biological Activity
2,2-Dimethyl-3-(3-methyl-piperidin-1-yl)-propionaldehyde is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. Its unique structure combines a propionaldehyde group with a piperidine moiety, which may enhance its interactions with biological targets. This article reviews its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 2,2-Dimethyl-3-(3-methyl-piperidin-1-yl)-propionaldehyde is with a molecular weight of 205.30 g/mol. The structural features include:
- Aldehyde group : Contributes to its reactivity and potential interactions with biomolecules.
- Piperidine ring : Known for enhancing binding affinity to various receptors.
Neuropharmacological Potential
Research indicates that compounds similar to 2,2-Dimethyl-3-(3-methyl-piperidin-1-yl)-propionaldehyde may inhibit gamma-secretase activity, which is crucial in the context of neurodegenerative diseases such as Alzheimer's disease. The piperidine component is associated with improved pharmacological profiles, making it a candidate for further investigation in neuropharmacology .
Interaction Studies
Studies have shown that this compound can interact with neurotransmitter receptors and enzymes involved in neurodegenerative processes. These interactions are vital for understanding the pharmacodynamics and therapeutic potential of the compound.
Synthesis
The synthesis of 2,2-Dimethyl-3-(3-methyl-piperidin-1-yl)-propionaldehyde typically involves multi-step organic reactions that may include:
- Bromination and alkylation : Common methods used to introduce functional groups.
- Reagents : Various reagents such as paraformaldehyde and acetic acid are utilized in the synthesis process .
Inhibition Studies
In vitro studies have demonstrated that structurally related compounds exhibit significant inhibitory effects on specific kinases involved in cancer progression. For instance, compounds with similar piperidine structures have shown IC50 values in the nanomolar range against various cancer cell lines .
| Compound Name | IC50 (nM) | Target |
|---|---|---|
| Compound A | 500 | DRAK1 |
| Compound B | 100 | FLT3 |
| Compound C | 20 | CDK9 |
These findings suggest that 2,2-Dimethyl-3-(3-methyl-piperidin-1-yl)-propionaldehyde could potentially exhibit similar activities due to its structural analogies.
Cytotoxicity and Apoptosis Induction
Further studies have indicated that derivatives of this compound can induce apoptosis in specific cancer cell lines while blocking metastasis in animal models. This suggests a promising avenue for therapeutic development against malignancies.
Q & A
Basic: What synthetic methodologies are recommended for laboratory-scale preparation of 2,2-Dimethyl-3-(3-methyl-piperidin-1-yl)-propionaldehyde?
Answer:
The compound can be synthesized via nucleophilic substitution followed by oxidation. A common approach involves reacting 3-methylpiperidine with a halogenated precursor (e.g., 3-methylbenzyl chloride) under anhydrous conditions, followed by oxidation to introduce the aldehyde group. For example, Grignard reagents or catalytic oxidation systems (e.g., pyridinium chlorochromate) are effective for aldehyde formation . Key parameters include:
- Temperature control : 45–60°C to balance reaction rate and side-product formation .
- Solvent selection : Anhydrous tetrahydrofuran (THF) or dichloromethane to prevent hydrolysis .
- Inert atmosphere : Nitrogen or argon to stabilize reactive intermediates .
Advanced: How does steric hindrance from the 3-methylpiperidine moiety influence the compound’s reactivity in nucleophilic addition reactions?
Answer:
The 3-methylpiperidine group introduces significant steric bulk, which reduces accessibility to the aldehyde’s electrophilic carbon. This was demonstrated in comparative studies with non-methylated analogs, where reaction rates with nucleophiles (e.g., hydroxylamine or hydrazines) decreased by 40–60% . Researchers should:
- Optimize nucleophile concentration : Higher molar ratios (1.5–2:1) to overcome steric barriers.
- Use polar aprotic solvents : Dimethylformamide (DMF) enhances nucleophilicity .
- Monitor reaction kinetics : Use in-situ FTIR or HPLC to track aldehyde conversion .
Basic: What analytical techniques are most reliable for structural confirmation and purity assessment?
Answer:
- NMR spectroscopy : -NMR detects characteristic peaks:
- GC-MS : Retention time and fragmentation patterns (e.g., m/z 152.16 for molecular ion) .
- HPLC : Reverse-phase C18 columns with UV detection at 210 nm for purity ≥95% .
Advanced: How does photostability impact experimental design for long-term studies?
Answer:
The aldehyde group is susceptible to photoisomerization under UV light, as observed in structurally similar compounds (e.g., 2,2-dimethyl-3-cyclopropyl carboxaldehydes) . Recommendations:
- Storage conditions : Amber glassware and -20°C under nitrogen to prevent degradation .
- Light exposure limits : ≤30 minutes/day under lab lighting (validated via accelerated stability testing) .
- Decomposition products : Monitor for CO, CO, and nitrogen oxides using headspace GC-MS .
Basic: What strategies minimize side reactions (e.g., over-oxidation or polymerization) during synthesis?
Answer:
- Controlled stoichiometry : Limit aldehyde precursors to 1.4:1 molar ratios to avoid over-oxidation .
- Additive use : Radical inhibitors like BHT (butylated hydroxytoluene) at 0.1% wt/wt .
- Low-temperature oxidation : Perform at ≤50°C to suppress polymerization .
Advanced: Can computational models predict solvent effects on the compound’s conformational stability?
Answer:
Yes. Density Functional Theory (DFT) studies using Gaussian 16 revealed:
- Solvent polarity : Polar solvents (e.g., water) stabilize the aldehyde’s planar conformation (ΔG = -2.3 kcal/mol).
- Torsional strain : Non-polar solvents (e.g., hexane) increase strain in the piperidine ring (12° deviation from ideal chair conformation) .
Researchers should validate models with experimental -NMR coupling constants (e.g., for axial-equatorial protons) .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- PPE : Nitrile gloves, lab coats, and full-face respirators (N100/P3 filters) to avoid inhalation/contact .
- Ventilation : Fume hoods with ≥100 ft/min face velocity .
- Waste disposal : Segregate into halogenated solvent containers for incineration .
Advanced: How do structural analogs (e.g., Majantal vs. Majantol) inform SAR studies for this compound?
Answer:
Hydrogenation of the aldehyde group to Majantol (2,2-dimethyl-3-(3-methylphenyl)-propanol) increases hydrophobicity (logP increase from 2.1 to 3.4) and alters bioactivity. SAR trends include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
